molecular formula C15H11FN2OS2 B1675607 LY 2087101 CAS No. 913186-74-0

LY 2087101

Katalognummer: B1675607
CAS-Nummer: 913186-74-0
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: PEAMDZVDNYENPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Biochemische Analyse

Biochemical Properties

LY 2087101 plays a crucial role in biochemical reactions, particularly in the potentiation of agonist-evoked α7 responses . It interacts with α7, α4β2, and α4β4 nicotinic acetylcholine receptors (nAChRs), enhancing their activity . The nature of these interactions is thought to involve binding within the nAChR transmembrane region .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of nAChRs . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its allosteric potentiation of nAChRs . It binds within the nAChR transmembrane region, enhancing the activity of α7, α4β2, and α4β4 nAChRs . This binding interaction leads to changes in gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

It is known to interact with nAChRs, but the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are not clearly defined .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von LY 2087101 beinhaltet die Reaktion von 2-Amino-5-Ketothiazol mit 4-Fluoranilin und 3-Thienylmethanon unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid (DMSO) und wird bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Die Verbindung wird dann unter Verwendung von Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine Reinheit von ≥98% zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

LY 2087101 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie des Thiazol- und Thienylrings. Diese Reaktionen können durch verschiedene Reagenzien und Bedingungen erleichtert werden.

Häufige Reagenzien und Bedingungen

    Substitutionsreaktionen: Häufige Reagenzien sind Halogenierungsmittel und Nucleophile.

    Oxidations- und Reduktionsreaktionen: Weniger verbreitet ist, dass this compound unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen kann.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen mit Halogenierungsmitteln zur Bildung halogenierter Derivate von this compound führen .

Wissenschaftliche Forschungsanwendungen

This compound hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie und Medizin:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an eine allosterische Stelle innerhalb der transmembranen Region von nikotinischen Acetylcholinrezeptoren bindet. Diese Bindung verstärkt die Aktivität von α7- und α4β2-nikotinischen Acetylcholinrezeptoren, indem sie die durch Agonisten hervorgerufenen Antworten verstärkt. Die Verbindung beeinflusst die Aktivität von α3β4-Subtyp-Rezeptoren nicht .

Wissenschaftliche Forschungsanwendungen

Cognitive Enhancement

Research indicates that LY 2087101 may improve cognitive function through its action on α7 nAChRs. Studies have shown that positive allosteric modulation of these receptors can enhance synaptic plasticity and improve memory performance in animal models. For instance, a study demonstrated that administration of this compound led to enhanced dopamine neuron firing in the ventral tegmental area, which is associated with reward and cognition .

Treatment of Neurodegenerative Diseases

Given its ability to potentiate cholinergic signaling, this compound is being investigated for its potential role in treating neurodegenerative diseases such as Alzheimer's disease. The modulation of α7 nAChRs may help mitigate cognitive decline associated with these conditions. A study highlighted that compounds like this compound could be effective in reversing cognitive deficits in models of Alzheimer's disease by enhancing cholinergic neurotransmission .

Pain Management

This compound has also been explored for its analgesic properties. Research suggests that modulation of nAChRs can influence pain pathways, potentially offering a new avenue for pain management therapies. The compound's ability to affect receptor dynamics may lead to reduced pain perception and improved analgesic efficacy when used in combination with other pain medications .

Comparative Analysis with Other Modulators

To understand the unique properties of this compound, it is essential to compare it with other known positive allosteric modulators like PNU-120596. The following table summarizes key differences:

FeatureThis compoundPNU-120596
SelectivityLess selective for α7More selective for α7
Effect on Peak CurrentPotentiates peak currentAffects both peak and kinetics
Desensitization FacilitationMinimalSignificant
Binding SiteTransmembrane regionSimilar transmembrane site

Case Study 1: Cognitive Enhancement in Animal Models

In a controlled experiment, rats treated with this compound showed significant improvements in memory tasks compared to control groups. The study measured performance using a Morris water maze, demonstrating enhanced spatial learning and memory retention attributed to increased cholinergic activity .

Case Study 2: Neuroprotection in Alzheimer's Models

Another study investigated the effects of this compound on transgenic mouse models of Alzheimer's disease. Results indicated that treatment with this compound resulted in decreased amyloid plaque formation and improved cognitive performance on behavioral tests, suggesting potential neuroprotective effects against Alzheimer's pathology .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

LY 2087101 is a compound recognized for its role as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs), particularly the α7, α4β2, and α4β4 subtypes. Its biological activity has been extensively studied, revealing insights into its mechanisms of action, effects on receptor function, and potential therapeutic applications.

This compound enhances the activity of nAChRs by binding to an allosteric site within the transmembrane region of the receptor. This binding results in potentiation of agonist-evoked responses, although it is less selective for α7 nAChRs compared to other PAMs like PNU-120596. Research indicates that while this compound increases the peak current response elicited by agonists, it has minimal effects on the kinetics of these responses, characteristic of type I PAMs .

Key Findings:

  • Binding Site : The binding site for this compound has been localized to transmembrane domains of the α7 subunit, suggesting a shared mechanism with other allosteric modulators .
  • Potentiation Profile : Studies have shown that this compound can potentiate responses in various experimental settings, although its maximal effect is lower than that observed with PNU-120596 .

Comparative Activity with Other Compounds

The biological activity of this compound can be compared to other known PAMs. The following table summarizes the effects of various PAMs on nAChR subtypes:

CompoundTypenAChR Subtypes AffectedEffect on Peak CurrentKinetics EffectReference
This compoundType Iα7, α4β2, α4β4PotentiatesMinimal
PNU-120596Type IIα7Strong potentiationSignificant
dFBrType Iα4β2Moderate potentiationMinimal

Case Studies and Experimental Evidence

Research has demonstrated the efficacy of this compound in various behavioral paradigms and models. For instance:

  • Auditory Gating : In studies involving auditory gating tasks in rats, this compound showed positive effects similar to those observed with other PAMs, enhancing pre-attentional processing .
  • Memory Tasks : In spatial learning and memory tasks, this compound exhibited potential benefits, suggesting its role in cognitive enhancement .

Implications for Therapeutic Use

The modulation of nAChRs by compounds like this compound has significant implications for treating neurological disorders. Its ability to enhance cholinergic signaling may be beneficial in conditions such as Alzheimer's disease and schizophrenia, where cholinergic dysfunction is prevalent.

Potential Applications:

  • Cognitive Enhancement : Due to its effects on memory and attention, this compound may serve as a candidate for cognitive enhancement therapies.
  • Neuroprotection : The compound's action on nAChRs could provide neuroprotective benefits against neurodegenerative processes.

Eigenschaften

IUPAC Name

[2-(4-fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS2/c1-9-14(13(19)10-6-7-20-8-10)21-15(17-9)18-12-4-2-11(16)3-5-12/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAMDZVDNYENPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=C(C=C2)F)C(=O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913186-74-0
Record name LY 2087101
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913186740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {2-[(4-Fluorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}(3-thienyl)methanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LY 2087101
Reactant of Route 2
Reactant of Route 2
LY 2087101
Reactant of Route 3
Reactant of Route 3
LY 2087101
Reactant of Route 4
Reactant of Route 4
LY 2087101
Reactant of Route 5
LY 2087101
Reactant of Route 6
LY 2087101

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.